molecular formula C15H20BNO4 B13921523 3-(Methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

3-(Methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B13921523
M. Wt: 289.14 g/mol
InChI Key: XWBVSAZDRBFARG-UHFFFAOYSA-N
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Description

3-(Methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronate ester-containing aromatic nitrile. Its structure features a benzene ring substituted with a nitrile group, a methoxymethoxy (-OCH2OCH3) group at the 3-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the 4-position (meta to the nitrile). This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing complex pharmaceuticals, such as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) . The methoxymethoxy group enhances stability during synthetic processes by acting as a protecting group for hydroxyl functionalities, which prevents undesired side reactions .

Properties

Molecular Formula

C15H20BNO4

Molecular Weight

289.14 g/mol

IUPAC Name

3-(methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

InChI

InChI=1S/C15H20BNO4/c1-14(2)15(3,4)21-16(20-14)12-7-6-11(9-17)8-13(12)19-10-18-5/h6-8H,10H2,1-5H3

InChI Key

XWBVSAZDRBFARG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C#N)OCOC

Origin of Product

United States

Preparation Methods

The synthesis of 3-(Methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-(methoxymethoxy)benzonitrile and bis(pinacolato)diboron.

    Reaction Conditions: The key reaction involves a palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. This reaction is carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as dimethylformamide or toluene) under an inert atmosphere.

    Industrial Production: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and reproducibility of the final product.

Chemical Reactions Analysis

3-(Methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The methoxymethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

    Coupling Reactions: The dioxaborolane moiety allows for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl or vinyl groups.

Scientific Research Applications

3-(Methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several scientific research applications:

    Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and polymers, due to its electronic properties.

    Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential as a bioactive agent.

    Medicinal Chemistry: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

Mechanism of Action

The mechanism of action of 3-(Methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane moiety facilitates cross-coupling reactions, while the methoxymethoxy group can undergo nucleophilic substitution. These reactions enable the compound to interact with molecular targets and pathways, leading to the formation of desired products in synthetic applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula CAS Number Key Applications References
Target Compound : 3-(Methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 3-Methoxymethoxy, 4-boronate ester, 1-cyano C15H19BNO4 Not explicitly listed HIV-1 drug synthesis (e.g., paltusotine precursor)
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 4-Boronate ester, 1-cyano C13H16BNO2 171364-82-2 Suzuki couplings, materials science (D–π–A dyads)
3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 3-Methoxy, 4-boronate ester, 1-cyano C14H18BNO3 949892-14-2 Intermediate in organic synthesis
3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 3-Chloro, 4-boronate ester, 1-cyano C13H15BClNO2 945391-06-0 Medicinal chemistry intermediates
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 2-Methoxy, 4-boronate ester, 1-cyano C14H18BNO3 755030-94-5 Research applications
4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile 3-Formyl, 4-boronate ester, phenoxy-linked nitrile Not provided Not provided Novel synthetic targets

Physical-Chemical Properties

  • Solubility : Methoxymethoxy and methoxy groups improve solubility in polar aprotic solvents (e.g., THF, DMF) compared to chloro or unsubstituted analogs.
  • Stability : Boronate esters are sensitive to hydrolysis, but steric hindrance from tetramethyl groups in the dioxaborolane ring enhances stability .

Biological Activity

3-(Methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound that integrates a methoxymethoxy group with a boron-containing dioxaborolane moiety. The unique structural features of this compound suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound's structure can be summarized as follows:

Property Details
IUPAC Name 3-(Methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Molecular Formula C18H22BNO4
Molecular Weight 303.20 g/mol
CAS Number [Pending]

The presence of the dioxaborolane group is significant because boron-containing compounds are known for their interactions with biological systems.

Research indicates that boron-containing compounds can interact with various biological targets such as enzymes and receptors. The dioxaborolane moiety may facilitate these interactions through the formation of boronic esters, which are known to be involved in the modulation of metabolic pathways.

  • Enzyme Interaction : Boronic acids and esters have been shown to inhibit proteases and other enzymes by covalent bonding to active sites. This could potentially apply to our compound, influencing enzyme activity in metabolic pathways.
  • Controlled Drug Release : The compound's structure allows for controlled drug release mechanisms through the reversible formation and cleavage of boronic ester bonds under physiological conditions.

Study 1: Anticancer Efficacy

A study investigating the anticancer effects of boron-containing compounds found that derivatives similar to our compound inhibited cancer cell proliferation in vitro. The mechanism was attributed to the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition properties of boronic esters. It was found that these compounds could effectively inhibit serine proteases by forming stable covalent bonds with the active site residues. This suggests that our compound may also exhibit similar enzyme inhibition characteristics.

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